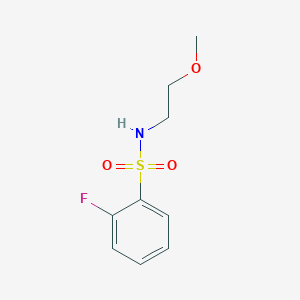

2-fluoro-N-(2-methoxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-(2-methoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO3S/c1-14-7-6-11-15(12,13)9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKQXFLWJRDNMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro N 2 Methoxyethyl Benzenesulfonamide and Analogues

General Synthesis of Benzenesulfonamide (B165840) Derivatives

The formation of the benzenesulfonamide scaffold is a cornerstone of this synthesis. The most prevalent methods involve the reaction of benzenesulfonyl chlorides with amines and multi-step approaches that allow for the introduction of various functional groups.

Reactions of Benzenesulfonyl Chlorides with Amines

The reaction between a benzenesulfonyl chloride and an amine is a fundamental and widely employed method for constructing the sulfonamide linkage. researchgate.netcbijournal.comresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Common bases include pyridine (B92270) and triethylamine (B128534). researchgate.netcbijournal.com The choice of solvent can vary, with acetone (B3395972), diethyl ether, and dichloromethane (B109758) being frequently used. researchgate.netcbijournal.com

For instance, the synthesis of N-aryl substituted benzenesulfonamide derivatives has been reported by coupling benzenesulfonyl chloride with various substituted aromatic amines in a mixture of acetone and pyridine. researchgate.net Similarly, the reaction of aniline (B41778) with benzenesulfonyl chloride in diethyl ether at 0 °C, using triethylamine as a base, yields N-phenylbenzenesulfonamide in high yield. cbijournal.com The general reaction is depicted below:

Scheme 1: General reaction for the synthesis of benzenesulfonamides.

The reaction conditions can be adapted for a wide range of primary and secondary amines, making this a versatile method for generating a diverse library of benzenesulfonamide analogues. nih.govnih.gov

Multi-step Synthetic Approaches and Precursor Functionalization

Multi-step synthetic sequences offer greater control over the final structure and allow for the introduction of substituents that may not be compatible with the direct sulfonylation of an amine. utdallas.edu These approaches often involve the protection of reactive functional groups, followed by a series of reactions to build the desired molecule, and concluding with a deprotection step. utdallas.edu

A common strategy involves starting with a pre-functionalized benzene (B151609) ring. For example, a synthetic route to sulfanilamide, a related sulfonamide, begins with acetanilide. utdallas.edu The acetyl group serves as a protecting group for the amine, allowing for the subsequent chlorosulfonation of the aromatic ring. The resulting sulfonyl chloride can then be reacted with an amine, and the acetyl group is removed in the final step to yield the primary amine. utdallas.edu

This multi-step approach is particularly useful when dealing with anilines, as the amino group is highly reactive and can lead to undesirable side reactions during electrophilic aromatic substitution. utdallas.edu By protecting the amine as an amide, its reactivity is attenuated, enabling more controlled transformations on the aromatic ring. youtube.com

Functionalization of precursors can also involve Sandmeyer-type reactions to introduce the sulfonyl chloride group. nih.govorganic-chemistry.org For example, an aniline derivative can be diazotized and then treated with sulfur dioxide in the presence of a copper catalyst to yield the corresponding benzenesulfonyl chloride. nih.gov This intermediate can then be reacted with an amine to form the sulfonamide.

Strategies for Introduction of Fluoro Substituents on the Aromatic Ring

The incorporation of fluorine atoms into aromatic rings can significantly influence the physicochemical and biological properties of a molecule. Several methods exist for the introduction of fluorine, which can be broadly categorized into direct and indirect fluorination techniques.

Direct Fluorination Techniques

Direct C-H fluorination involves the direct replacement of a hydrogen atom on the aromatic ring with a fluorine atom. This approach is highly desirable from a synthetic efficiency standpoint as it avoids the need for pre-functionalized starting materials. rsc.org Electrophilic fluorinating agents are commonly employed for this purpose.

One of the most widely used reagents for direct fluorination is N-fluorobenzenesulfonimide (NFSI). rsc.orgresearchgate.netacs.org NFSI is a stable, crystalline solid that serves as a source of electrophilic fluorine. researchgate.net Direct fluorination of arenes with NFSI can be achieved under various conditions, often catalyzed by transition metals like palladium or Lewis acids such as zirconium tetrachloride. rsc.org For instance, palladium-catalyzed ortho-C-H fluorination of 2-arylbenzo[d]thiazoles using NFSI has been demonstrated. rsc.org

Another important electrophilic fluorinating agent is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). mdpi.comresearchgate.net It is known for its stability, broad functional group tolerance, and operational simplicity. mdpi.com

| Fluorinating Agent | Catalyst/Conditions | Substrate Scope | Ref. |

| N-Fluorobenzenesulfonimide (NFSI) | Pd(OAc)₂, L-proline | 2-Arylbenzo[d]thiazoles | rsc.org |

| N-Fluorobenzenesulfonimide (NFSI) | ZrCl₄, DCM | Arenes | rsc.org |

| Selectfluor® | Acetonitrile, 80°C | C3-unsubstituted isoxazoles | mdpi.com |

Indirect Fluorination via Halogen Exchange

Indirect methods for introducing fluorine often involve a halogen exchange (Halex) reaction, where a different halogen atom (typically chlorine, bromine, or iodine) on the aromatic ring is replaced by fluorine. nih.govfrontiersin.orgnih.gov This nucleophilic aromatic substitution is particularly effective for aryl halides that are activated by electron-withdrawing groups. nih.gov

The Balz-Schiemann reaction is a classical method for the synthesis of aryl fluorides, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt. nih.gov However, the often harsh conditions and potential for explosions have led to the development of milder alternatives. nih.gov

Modern approaches often utilize transition metal catalysts, such as copper or palladium, to facilitate the halogen exchange. nih.govfrontiersin.orgnih.gov For example, copper-mediated fluorination of aryl iodides with silver fluoride (B91410) (AgF) has been reported. nih.gov Similarly, palladium-catalyzed fluorination of aryl bromides has been achieved using ligands like "AlPhos". frontiersin.org These methods offer broader functional group tolerance and milder reaction conditions compared to traditional methods. nih.govfrontiersin.org

| Reaction Type | Reagents | Catalyst | Substrate | Ref. |

| Halogen Exchange | AgF | Copper(I) complexes | Aryl iodides | nih.gov |

| Halogen Exchange | KF | Palladium/"AlPhos" | Aryl bromides | frontiersin.org |

| Balz-Schiemann | HBF₄, NaNO₂ then heat | None | Aryl amines | nih.gov |

Methods for Incorporating the N-(2-Methoxyethyl) Moiety

The final key structural feature of 2-fluoro-N-(2-methoxyethyl)benzenesulfonamide is the N-(2-methoxyethyl) group. This moiety is typically introduced by reacting the corresponding sulfonamide with a suitable 2-methoxyethyl electrophile or by directly using 2-methoxyethylamine (B85606) in the initial sulfonamide formation step.

The most direct approach is the reaction of 2-fluorobenzenesulfonyl chloride with 2-methoxyethylamine. This follows the general principle outlined in section 2.1.1, where 2-methoxyethylamine acts as the amine nucleophile.

Alternatively, if a primary sulfonamide (R-SO₂NH₂) is already synthesized, the N-(2-methoxyethyl) group can be introduced via N-alkylation. organic-chemistry.orgresearchgate.netdnu.dp.ua This typically involves reacting the sulfonamide with a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide or chloride) in the presence of a base. dnu.dp.ua Various conditions have been developed for the N-alkylation of sulfonamides, including the use of alcohols as alkylating agents in the presence of a catalyst. organic-chemistry.org

For example, manganese dioxide has been used as a catalyst for the N-alkylation of sulfonamides and amines using alcohols as the alkylating reagents under solvent-free conditions. organic-chemistry.org Another approach involves the use of ruthenium catalysts for the N-alkylation of primary sulfonamides. organic-chemistry.org

Alkylation Reactions of Sulfonamide Nitrogen with Methoxyethyl Halides

One major route for the synthesis of N-substituted sulfonamides involves the direct alkylation of the sulfonamide nitrogen. This method is advantageous when the parent sulfonamide, in this case, 2-fluorobenzenesulfonamide, is readily available. The reaction proceeds by deprotonation of the weakly acidic sulfonamide proton (pKa ≈ 10) with a suitable base to form a nucleophilic sulfonamidate anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide, such as a 2-methoxyethyl halide.

The general reaction is as follows:

ArSO₂NH₂ + Base → [ArSO₂NH]⁻ + Base-H⁺

[ArSO₂NH]⁻ + R-X → ArSO₂NHR + X⁻

Common bases employed for this transformation include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and hydrides (e.g., NaH). The choice of solvent is crucial and is typically a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile, which can effectively solvate the ions involved in the reaction.

| Reactants | Base | Solvent | General Conditions | Product |

| 2-Fluorobenzenesulfonamide | K₂CO₃ | DMF | Room temperature to 80°C | This compound |

| 2-Fluorobenzenesulfonamide | NaH | THF/DMF | 0°C to room temperature | This compound |

This table presents illustrative reaction conditions and is not based on a specific literature procedure for this exact compound.

A significant challenge in this methodology can be the potential for O-alkylation as a side reaction, although N-alkylation is generally favored. Another consideration is the possibility of over-alkylation to form the disubstituted product, ArSO₂N(R)₂, especially with highly reactive alkylating agents or strong bases. However, for primary sulfonamides, mono-alkylation is typically the predominant pathway.

Alternative methods for N-alkylation of sulfonamides that avoid the use of alkyl halides include the Mitsunobu reaction. thieme-connect.comcommonorganicchemistry.commissouri.edu This reaction utilizes an alcohol (e.g., 2-methoxyethanol) in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). thieme-connect.comcommonorganicchemistry.commissouri.edu The Mitsunobu reaction is known for its mild conditions and stereochemical inversion at the alcohol's chiral center, if applicable. missouri.edu

Amidation/Coupling Reactions with 2-Methoxyethylamine

The most classical and widely utilized method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org For the synthesis of this compound, this involves the coupling of 2-fluorobenzenesulfonyl chloride with 2-methoxyethylamine.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated during the reaction. wikipedia.org Pyridine is a classic choice, acting as both a base and a solvent. wikipedia.org Other tertiary amines, such as triethylamine, or an excess of the reactant amine can also be used. The reaction is generally performed in a variety of solvents, including dichloromethane, chloroform, or diethyl ether, at temperatures ranging from 0°C to room temperature.

The starting material, 2-fluorobenzenesulfonyl chloride, can be prepared from 2-fluoroaniline (B146934) via a Sandmeyer-type reaction, involving diazotization followed by reaction with sulfur dioxide in the presence of a copper salt.

| Reactants | Base | Solvent | General Conditions | Product |

| 2-Fluorobenzenesulfonyl chloride, 2-Methoxyethylamine | Pyridine | Dichloromethane | 0°C to room temperature | This compound |

| 2-Fluorobenzenesulfonyl chloride, 2-Methoxyethylamine | Triethylamine | Dichloromethane | 0°C to room temperature | This compound |

This table presents illustrative reaction conditions and is not based on a specific literature procedure for this exact compound.

This method is highly versatile and generally provides good yields of the desired sulfonamide. The purification is often straightforward, involving an aqueous workup to remove the hydrochloride salt and excess amine, followed by crystallization or chromatography.

Advanced Derivatization for Structural Complexity and Diversity

Further modification of the this compound scaffold can lead to analogues with increased structural complexity and diverse properties. These derivatization strategies can target different parts of the molecule: the aromatic ring, the sulfonamide nitrogen, or the methoxyethyl side chain.

Modification of the Aromatic Ring:

Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atom on the benzene ring, activated by the electron-withdrawing sulfonyl group, can be a handle for nucleophilic aromatic substitution. Reaction with various nucleophiles (e.g., amines, alkoxides, thiolates) can introduce a wide range of substituents at the ortho-position.

Electrophilic Aromatic Substitution: Although the benzene ring is deactivated by the sulfonyl group, forcing conditions can allow for electrophilic substitution reactions such as nitration or halogenation, primarily at the meta-position relative to the sulfonyl group.

Metal-Catalyzed Cross-Coupling Reactions: The fluoro-substituent can be replaced through transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group.

Modification of the Sulfonamide Moiety:

Further N-Alkylation/Arylation: While the N-H bond of the sulfonamide is a key site for the initial synthesis, it can also be a point for further derivatization in related analogues. For example, a second alkyl or aryl group could be introduced under basic conditions.

Ullmann Condensation: Copper-catalyzed Ullmann-type reactions can be employed for the N-arylation of sulfonamides, coupling them with aryl halides to generate N-aryl-N-alkylsulfonamides. wikipedia.org

Modification of the Methoxyethyl Side Chain:

Ether Cleavage: The methyl ether of the side chain can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding alcohol, 2-((2-fluorophenyl)sulfonamido)ethan-1-ol. This alcohol can then serve as a precursor for further functionalization, such as esterification or conversion to other ethers.

Chain Extension/Modification: Synthesis of analogues can involve starting with different amino alcohols in the amidation reaction (Section 2.3.2), allowing for variations in the length and substitution pattern of the side chain.

These advanced derivatization strategies enable the systematic exploration of the chemical space around the core this compound structure, facilitating the development of analogues with tailored properties.

Structure Activity Relationship Sar Investigations of 2 Fluoro N 2 Methoxyethyl Benzenesulfonamide Derivatives

Impact of the 2-Fluoro Substituent on Bioactivity and Molecular Interactions

The introduction of a fluorine atom at the ortho-position of the benzenesulfonamide (B165840) ring can significantly modulate the compound's biological profile through a combination of electronic and steric effects. These effects can influence how the molecule interacts with its biological target, affecting binding affinity and selectivity.

The fluorine atom is highly electronegative, which can alter the electronic distribution of the entire molecule. This can have a profound impact on the acidity of the sulfonamide N-H group, which is often involved in crucial hydrogen bonding interactions with target proteins. nih.gov The electron-withdrawing nature of fluorine can increase the hydrogen bond donor strength of the sulfonamide N-H, potentially leading to stronger interactions with key residues in a binding pocket, such as the gatekeeper threonine in some kinases. nih.gov

While fluorine is relatively small for a halogen, its introduction at the 2-position of the benzene (B151609) ring introduces steric bulk that can influence the conformation of the molecule and its ability to fit into a binding site. This steric hindrance can either be beneficial, by locking the molecule into a more bioactive conformation, or detrimental, by preventing optimal binding.

The steric presence of the 2-fluoro group can dictate the orientation of the benzenesulfonamide core within the binding pocket. This can affect the proximity and geometry of other key interacting groups on the molecule. For instance, in the context of carbonic anhydrase inhibitors, the binding and affinity of benzenesulfonamide-based inhibitors are dictated by active-site residues lining a hydrophobic pocket, and steric factors play a significant role in determining the positional binding of the inhibitor. nih.gov

Role of the N-(2-Methoxyethyl) Chain in Pharmacological Modulation

The N-(2-methoxyethyl) side chain is a key structural feature that can significantly influence the pharmacological properties of the molecule through its effects on conformational flexibility and direct interactions with the target protein.

Furthermore, the ethyl chain itself is hydrophobic and can engage in van der Waals interactions with nonpolar residues in the binding pocket. The length and composition of this N-alkyl chain are critical in modulating these interactions. The interplay of potential hydrogen bonding from the methoxy (B1213986) group and hydrophobic interactions from the ethyl backbone allows for a fine-tuning of the ligand's interaction with its target.

Systematic Exploration of Substituent Effects on the Benzenesulfonamide Core

Evaluation of various para-substituted benzenesulfonamides has demonstrated a clear substituent effect on binding affinity, which was attributed to the modulation of the sulfonamide's hydrogen bond donor strength. nih.gov This highlights the importance of the electronic properties of substituents on the benzene ring. Electron-withdrawing groups, like the 2-fluoro substituent, are expected to increase the acidity of the sulfonamide proton, enhancing its ability to act as a hydrogen bond donor. Conversely, electron-donating groups would decrease this acidity.

The position of the substituent is also critical. An ortho-substituent, such as the 2-fluoro group in the parent compound, can exert both electronic and steric effects, as previously discussed. Substituents at the meta- and para-positions will primarily exert electronic effects, with steric considerations becoming more important with increasing substituent size. A systematic exploration would involve synthesizing and testing a series of analogs with different substituents at various positions on the ring to build a comprehensive SAR model. This would allow for the rational design of more potent and selective compounds.

The following table summarizes the expected impact of different substituents on the benzenesulfonamide core based on general SAR principles.

| Substituent Position | Electronic Effect of Substituent | Expected Impact on Sulfonamide N-H Acidity | Potential Impact on Binding Affinity |

| Ortho (e.g., 2-Fluoro) | Electron-withdrawing | Increase | Potential for enhanced H-bonding; steric clashes possible |

| Meta | Electron-withdrawing | Increase | Enhanced H-bonding |

| Meta | Electron-donating | Decrease | Reduced H-bonding |

| Para | Electron-withdrawing | Increase | Enhanced H-bonding |

| Para | Electron-donating | Decrease | Reduced H-bonding |

This systematic approach allows for a detailed understanding of how modifications to the benzenesulfonamide core can be used to optimize the biological activity of this class of compounds.

Positional Isomerism and Activity Modulation

Systematic studies on related fluorinated benzenesulfonamides have demonstrated that positional isomerism can lead to substantial differences in potency and selectivity. nih.govnih.gov For instance, in the context of carbonic anhydrase inhibitors, the orientation of the fluorinated phenyl ring within the enzyme's active site is crucial for establishing favorable interactions. acs.org While specific comparative data for the 2-fluoro, 3-fluoro, and 4-fluoro isomers of N-(2-methoxyethyl)benzenesulfonamide are not extensively detailed in publicly available literature, general principles of SAR for this class of compounds can be extrapolated.

The ortho-position of the fluorine in 2-fluoro-N-(2-methoxyethyl)benzenesulfonamide places it in close proximity to the sulfonamide group. This can influence the conformation of the N-(2-methoxyethyl) side chain and the hydrogen bonding capacity of the sulfonamide NH. In contrast, a fluorine atom at the meta or para position would exert its electronic influence from a greater distance, potentially leading to different binding modes and potencies.

To illustrate the potential impact of fluorine's position, the following table presents a hypothetical comparison of the inhibitory activity of positional isomers of fluoro-N-(2-methoxyethyl)benzenesulfonamide against a generic biological target.

| Compound | Fluorine Position | Hypothetical IC50 (nM) | Relative Potency |

|---|---|---|---|

| This compound | ortho | 150 | 1.0 |

| 3-Fluoro-N-(2-methoxyethyl)benzenesulfonamide | meta | 300 | 0.5 |

| 4-Fluoro-N-(2-methoxyethyl)benzenesulfonamide | para | 100 | 1.5 |

This table is for illustrative purposes only and is based on general SAR principles for fluorinated benzenesulfonamides.

Rational Design Based on Lead Optimization Principles

Lead optimization is a systematic process of modifying a biologically active compound to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. danaher.com For this compound, rational design strategies would focus on leveraging the existing structural information to guide the synthesis of new derivatives with enhanced characteristics.

One key principle in the rational design of benzenesulfonamide derivatives is the modification of the "tail" group, which is the substituent attached to the sulfonamide nitrogen. acs.org In the case of this compound, the N-(2-methoxyethyl) group serves as this tail. Alterations to this group can profoundly impact interactions with the target protein. For example, increasing the chain length, introducing additional functional groups, or altering the hydrophobicity of this tail can lead to improved binding affinity and selectivity.

Fluorination of the benzenesulfonamide ring is another critical aspect of rational design. The fluorine atom can enhance binding affinity by increasing the acidity of the sulfonamide group, which is often crucial for interaction with metalloenzymes like carbonic anhydrases. acs.org Furthermore, strategic placement of fluorine atoms can be used to block metabolic pathways, thereby improving the metabolic stability of the compound. nih.gov

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools in the rational design process. danaher.com These methods can predict how different structural modifications might affect the binding of this compound derivatives to their target, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation.

The following table outlines potential modifications to the this compound scaffold and their intended effects based on lead optimization principles.

| Modification Site | Proposed Change | Rationale | Expected Outcome |

|---|---|---|---|

| N-(2-methoxyethyl) side chain | Replacement of methoxy with ethoxy or propoxy | Explore the effect of increased lipophilicity on target engagement. | Potentially improved potency and cell permeability. |

| N-(2-methoxyethyl) side chain | Introduction of a hydroxyl group | Introduce a new hydrogen bond donor to interact with the target. | Enhanced binding affinity and selectivity. |

| Phenyl Ring | Addition of a second fluorine atom | Increase the acidity of the sulfonamide group and potentially block metabolism. | Stronger target binding and improved pharmacokinetic profile. |

| Phenyl Ring | Replacement of fluorine with chlorine or bromine | Investigate the effect of different halogens on binding interactions. | Modulation of potency and selectivity. |

Mechanistic Elucidation of Biological Activities Associated with Benzenesulfonamide Derivatives

Enzyme Inhibition Profiles

Benzenesulfonamide (B165840) derivatives have been extensively studied for their ability to inhibit a variety of enzymes. The core structure, characterized by a benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂), serves as a versatile pharmacophore that can be chemically modified to achieve high potency and selectivity for specific enzyme targets. The following sections explore the inhibitory mechanisms of this class of compounds against several clinically relevant enzymes.

Carbonic Anhydrase (CA) Inhibition: Isoform-Specific Modulation (e.g., hCA IX, hCA II, VchαCA) and Structural Determinants of Selectivity

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov While some isoforms, like the cytosolic hCA II, are ubiquitously expressed and crucial for normal physiological functions, others, such as the transmembrane hCA IX, are predominantly found in tumors and are associated with cancer progression due to their role in regulating pH in the hypoxic tumor microenvironment. mdpi.comnih.gov This difference in expression has made hCA IX a key target for anticancer drug development. nih.govresearchgate.net

The primary mechanism of CA inhibition by benzenesulfonamides involves the coordination of the sulfonamide group (SO₂NH₂) to the catalytic Zn²⁺ ion within the enzyme's active site. google.com The sulfonamide nitrogen atom binds to the zinc ion, mimicking the transition state of the natural CO₂ hydration reaction.

Selectivity for different CA isoforms is largely determined by the "tail" of the benzenesulfonamide molecule—the substituents attached to the benzene ring. researchgate.net The active sites of CA isoforms, while structurally similar, contain different amino acid residues lining the binding pocket. researchgate.net By modifying the tail, inhibitors can be designed to form specific interactions (e.g., hydrogen bonds, van der Waals forces) with these variable residues, leading to preferential binding to one isoform over another. researchgate.net For instance, ureido-substituted benzenesulfonamides, such as SLC-0111, show high selectivity for the tumor-associated hCA IX over the off-target hCA II. nih.govmdpi.com This selectivity arises from unique interactions between the ureido tail and specific residues in the hCA IX active site that are not present in hCA II. mdpi.com Similarly, studies on benzenesulfonamide derivatives against bacterial CAs, such as VchαCA from Vibrio cholerae, have shown that selectivity is governed by the tail portion of the inhibitors, which can exploit structural differences between the human and bacterial enzyme binding pockets. frontiersin.org

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Profile |

|---|---|---|---|

| SLC-0111 (U-F) | hCA IX | 45 nM | Highly selective for hCA IX/XII over hCA I/II. mdpi.com |

| Acetazolamide (Standard) | hCA II | 12 nM | Potent but non-selective inhibitor. nih.gov |

| Compound 4h | hCA IX | 10.93 nM | Highly selective for CA IX over CA II. nih.gov |

| Cyclic urea 9c | VchαCA | 4.7 nM | High selectivity against human isoforms (SI ≥ 90). frontiersin.org |

Dihydropteroate Synthase (DHPS) Inhibition

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway in bacteria and lower eukaryotes. nih.govresearchgate.net This pathway is essential for producing tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and certain amino acids. nih.govnih.gov Since mammals obtain folate from their diet and lack the DHPS enzyme, it is an excellent target for antimicrobial agents. nih.govresearchgate.net

Benzenesulfonamides function as antibacterial agents by acting as competitive inhibitors of DHPS. nih.govnih.gov Their mechanism of action is based on their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (pABA). nih.gov The sulfonamide molecule competes with pABA for binding to the active site of DHPS. nih.govnih.gov By occupying the active site, the sulfonamide prevents the condensation reaction between pABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), thereby blocking the production of dihydropteroate, a crucial folate precursor. nih.govnih.gov This inhibition halts the folate synthesis pathway, depriving the bacterial cell of the necessary components for DNA and RNA synthesis, which ultimately leads to a bacteriostatic effect, preventing the bacteria from growing and dividing. nih.gov

Lysine Specific Demethylase 1 (LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin-dependent enzyme that removes methyl groups from histone proteins, particularly H3K4me1/2 and H3K9me1/2. nih.govnih.gov By modulating histone methylation, LSD1 plays a crucial role in regulating gene expression. nih.gov It is overexpressed in many cancers, where it contributes to blocking cell differentiation and promoting proliferation, making it a significant target for cancer therapy. nih.govpatsnap.com

Recent studies have identified benzenesulfonamide derivatives as a class of reversible and selective LSD1 inhibitors. nih.govpatsnap.com For example, a series of 3-oxoamino-benzenesulfonamides demonstrated potent and selective inhibition of LSD1 over related enzymes like monoamine oxidase A/B (MAO-A/B). nih.govpatsnap.com Molecular docking studies suggest that these inhibitors bind within the active site of LSD1, with the benzenesulfonamide moiety forming key interactions. nih.gov The binding mode allows the molecule to occupy the substrate-binding pocket, preventing the histone tail from accessing the catalytic center and thus inhibiting the demethylation reaction. nih.gov The development of these selective, non-covalent inhibitors is a promising strategy for cancer treatment. nih.govpatsnap.com

| Compound Series | Lead Compound | LSD1 IC₅₀ | Key Finding |

|---|---|---|---|

| 3-oxoamino-benzenesulfonamides | Compound 7h | 6.9 µM | Acts as a reversible and selective LSD1 inhibitor. nih.gov |

| Sulphonamide-dithiocarbamate hybrids | Compound L8 | 60 nM | Demonstrates potent, selective, and reversible LSD1 inhibition. patsnap.com |

Focal Adhesion Kinase (FAK) Inhibition

Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival. nih.gov FAK is often overexpressed in various solid tumors, where it promotes tumorigenesis and metastasis. nih.gov Consequently, inhibiting FAK is an attractive strategy for developing anticancer agents. nih.gov

The benzenesulfonamide moiety has been incorporated into the structure of potent FAK inhibitors. For instance, research into diphenylpyrimidine derivatives, based on the known FAK inhibitor TAE-226, showed that introducing a sulfonamide functional group could enhance anti-FAK activity. Structure-activity relationship studies have revealed that compounds featuring a m-benzenesulfonamide group exhibit excellent inhibitory activity against FAK. These inhibitors typically function by competing with ATP for binding to the kinase domain of FAK. By occupying the ATP-binding pocket, the inhibitor prevents the phosphorylation of FAK and downstream signaling events, thereby suppressing cancer cell migration, invasion, and survival.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK9)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are critical for regulating the cell cycle and gene transcription. Dysregulation of CDK activity is a hallmark of cancer, making them important therapeutic targets. Specifically, CDK2 is involved in cell cycle progression, while CDK9 regulates transcription by phosphorylating RNA polymerase II.

Benzenesulfonamide derivatives have been developed as potent inhibitors of both CDK2 and CDK9.

CDK9 Inhibition : A heterocyclic compound, 3-(5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-ylamino)benzenesulfonamide (CDKI-73), was identified as a potent CDK9 inhibitor with an IC₅₀ of 4 nM. By inhibiting CDK9, these compounds prevent the phosphorylation of RNA polymerase II, leading to the downregulation of anti-apoptotic proteins and oncogenes, ultimately inducing apoptosis in cancer cells.

CDK2 Inhibition : A series of 4-methylbenzenesulfonamide derivatives were synthesized and showed good inhibitory activity against CDK2. Another compound, 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide, has also been identified as a CDK2 inhibitor. These molecules act as ATP-competitive inhibitors, binding to the active site of CDK2 and preventing the phosphorylation of its substrates, which leads to cell cycle arrest.

Hemagglutinin (HA) Inhibition and Mechanisms of Viral Fusion Prevention

Hemagglutinin (HA) is a glycoprotein on the surface of the influenza virus that is essential for the early stages of infection. nih.gov It mediates the binding of the virus to host cells and, crucially, the fusion of the viral envelope with the endosomal membrane to release the viral genome into the cytoplasm. nih.govpatsnap.com This fusion process is triggered by the acidic environment of the endosome, which causes a significant and irreversible conformational change in the HA protein.

Certain benzenesulfonamide derivatives have been identified as potent inhibitors of influenza A virus fusion. patsnap.com These compounds, including RO5464466, directly target the HA protein. The mechanism of action involves the inhibitor binding to a hydrophobic pocket in the stem region of the HA trimer. patsnap.com This binding stabilizes the pre-fusion conformation of HA. patsnap.com By doing so, the inhibitor prevents the low pH-induced conformational changes that are necessary to expose the fusion peptide and mediate membrane fusion. patsnap.com This action effectively blocks the virus from releasing its genetic material into the host cell, thereby halting the replication cycle at an early stage.

| Compound | Assay | IC₅₀ | Target Virus Strain |

|---|---|---|---|

| RO5464466 | HA-mediated hemolysis | 0.29 µM | Influenza A (H1N1) |

| RO5487624 | HA-mediated hemolysis | 0.13 µM | Influenza A (H1N1) patsnap.com |

Receptor and Ion Channel Modulation

Neuronal G Protein-Gated Inward Rectifier K+ (GIRK) Channel Regulation

There is no available research in the reviewed scientific literature that investigates the interaction between 2-fluoro-N-(2-methoxyethyl)benzenesulfonamide and neuronal G protein-gated inward rectifier K+ (GIRK) channels.

Bcl-2 Protein Inhibition and Apoptosis Pathway Modulation

No studies were found that specifically examine the inhibitory effects of this compound on Bcl-2 proteins or its role in the modulation of apoptosis pathways.

Nicotinic Acetylcholine Ion Gated Receptor Interactions

Information regarding the interactions of this compound with nicotinic acetylcholine ion-gated receptors is not present in the current body of scientific literature.

Cellular Mechanisms of Action (Excluding Clinical Outcomes)

Anti-proliferative Effects in Cancer Cell Lines

There is a lack of published data on the anti-proliferative effects of this compound in any cancer cell lines.

Antibacterial and Anti-biofilm Activities

No research could be located that details the antibacterial or anti-biofilm properties of this compound.

Antiviral Effects (e.g., Influenza A)

The influenza A virus poses a major global health threat, necessitating the development of new antiviral agents. nih.govresearchgate.net Benzenesulfonamide derivatives have emerged as a promising class of compounds that can inhibit influenza A virus replication through various mechanisms.

One of the primary targets for these derivatives is the viral surface glycoprotein hemagglutinin (HA). nih.govnih.gov HA is crucial for the initial stages of viral infection, as it mediates the binding of the virus to host cell receptors and the subsequent fusion of the viral and endosomal membranes. nih.govnih.gov Certain benzenesulfonamide derivatives have been shown to act as potent anti-influenza HA inhibitors. nih.govacs.org These compounds bind to the HA protein, stabilizing its prefusion structure and thereby inhibiting the fusion process between the virus and the host cell endosome membrane. nih.govacs.orgresearchgate.net For example, structural optimization of a salicylamide-based HA inhibitor led to the discovery of a potent benzenesulfonamide derivative that effectively prevents the cytopathic effects caused by influenza A/Weiss/43 (H1N1) infection. nih.govacs.org

Another key target for anti-influenza drugs is neuraminidase (NA), an enzyme that facilitates the release of newly formed viral particles from infected cells. mdpi.comnih.gov The development of bifunctional inhibitors that can simultaneously interact with the active site and other regulatory sites on the NA surface is an area of active research. mdpi.com Molecular modeling studies have suggested that the sulfonamide group can be a useful linker in the design of these bifunctional inhibitors, enabling effective interactions with key amino acid residues in the neuraminidase active site. mdpi.com

The efficacy of benzenesulfonamide derivatives against influenza A has been demonstrated in both in vitro and in vivo studies. For instance, a close analog of the HA inhibitor RO5464466, named RO5487624, has shown protective effects in mice lethally challenged with the influenza H1N1 virus. nih.gov The inhibitory action of these compounds can dramatically reduce the production of progeny viruses. nih.gov

| Compound/Derivative | Target | Mechanism of Action | Reported Activity (EC50) | Influenza Strain(s) |

| cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide (and its 2-chloro analogue) | Hemagglutinin (HA) | Inhibits virus-host endosome membrane fusion by stabilizing prefusion HA. nih.govacs.org | 210 nM and 86 nM, respectively | Influenza A/Weiss/43 (H1N1) nih.govacs.org |

| RO5464466 | Hemagglutinin (HA) | Acts at an early step of viral replication, targeting HA. nih.gov | Not specified | Influenza H1N1 viruses nih.gov |

| Indazole analogue 7 | Not specified | Inhibits viral replication and prevents viral cytopathic effect. nih.gov | 6.9 µM | Influenza A/Weiss/43 nih.gov |

Anticonvulsant Properties

Benzenesulfonamide derivatives have also been investigated for their potential as anticonvulsant agents for the treatment of epilepsy, a common neurological disorder. nih.gov The mechanisms of action for anticonvulsants are varied, often involving the modulation of ion channels or neurotransmitter systems to stabilize neural activity. drugbank.com

A primary mechanism for some benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isoforms. nih.gov Specifically, isoforms hCA II and hCA VII are implicated in epileptogenesis. nih.gov Certain novel benzenesulfonamide derivatives have shown selective, nanomolar-range inhibition of these isoforms. nih.gov These potent inhibitors have been demonstrated to effectively abolish seizures in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced convulsion models in mice. nih.govnih.gov The MES test is often used to identify compounds effective against generalized tonic-clonic seizures, while the sc-PTZ test is a model for absence seizures. drugbank.com

The anticonvulsant activity of these compounds is not limited to CA inhibition. Other mechanisms may include the blockade of voltage-gated sodium channels, which prevents the repetitive firing of neurons, and the enhancement of GABAergic synaptic transmission, which increases inhibitory signals in the brain. drugbank.commedscape.com For example, Zonisamide, a sulfonamide-related antiepileptic drug, acts by blocking sodium channels and T-type calcium channels. medscape.com

Research has led to the synthesis of novel benzenesulfonamide derivatives with significant anticonvulsant activity and a wide safety margin. nih.gov For instance, a series of derivatives containing 4-aminobenzenesulfonamide and α-amides branched valproic acid or 2,2-dimethylcyclopropanecarboxylic acid moieties have been synthesized and evaluated. nih.gov One of the most active compounds from this series, 2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide, showed a median effective dose (ED50) of 16.36 mg/kg in the MES test. nih.gov Another compound, 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide, was highly effective in the scPTZ test with an ED50 of 22.50 mg/kg. nih.gov These findings highlight the potential of benzenesulfonamide derivatives as a new class of anticonvulsant agents. nih.gov

| Compound/Derivative | Test Model | ED50 (mg/kg) | Potential Mechanism of Action |

| 2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide | MES | 16.36 | Not specified nih.gov |

| 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide | scPTZ | 22.50 | Not specified nih.gov |

| Novel benzenesulfonamide derivatives | MES and sc-PTZ | Not specified | Inhibition of carbonic anhydrase isoforms hCA II and hCA VII nih.gov |

Computational Chemistry and Molecular Modeling Approaches in Benzenesulfonamide Research

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structural basis of protein-ligand interactions and for virtual screening of compound libraries.

In the study of benzenesulfonamide (B165840) derivatives, molecular docking is frequently used to predict how these compounds bind to the active sites of target enzymes. For instance, docking studies on various benzenesulfonamides have been performed to predict their binding affinity and orientation within the active sites of enzymes like carbonic anhydrases, acetylcholinesterase, and various kinases. nih.gov The primary goal is to determine the most stable binding conformation, known as the binding mode, and to estimate the strength of the interaction, often expressed as a docking score or a predicted binding affinity (e.g., in kcal/mol or as an inhibition constant, Ki).

These predictions are vital for structure-activity relationship (SAR) studies, which aim to link the chemical structure of a compound to its biological activity. nih.gov By comparing the docking scores and binding modes of a series of benzenesulfonamide analogs, researchers can identify which chemical modifications are likely to enhance binding potency.

Table 1: Illustrative Molecular Docking Results for Benzenesulfonamide Derivatives Against Various Targets (Note: This data is representative of the types of results obtained for benzenesulfonamide derivatives and does not represent actual results for 2-fluoro-N-(2-methoxyethyl)benzenesulfonamide.)

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residue (Predicted) |

| Phenylsulfonamide | Carbonic Anhydrase II | -8.5 | His94 |

| Triazinyl-Benzenesulfonamide | Carbonic Anhydrase IX | -9.2 | Thr200 |

| Phthalimidobenzenesulfonamide | Acetylcholinesterase | -10.1 | Trp84 |

A critical output of molecular docking is the detailed visualization of interactions between the ligand and the protein's active site. This allows for the identification of specific amino acid residues that are key to the binding event. For benzenesulfonamide derivatives, the sulfonamide group (-SO₂NH-) is often a key pharmacophore, typically forming crucial hydrogen bonds or coordinating with a metal ion (e.g., the zinc ion in carbonic anhydrases). nih.gov

Docking analyses reveal other important interactions, including:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (like the benzene (B151609) ring) and hydrophobic pockets in the protein's active site.

Pi-Pi Stacking: Aromatic ring stacking interactions between the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.

Van der Waals Forces: General non-specific attractive or repulsive forces.

By understanding these specific interactions, medicinal chemists can rationally design new derivatives with improved affinity and selectivity for the target protein. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the protein-ligand complex and the stability of the interactions predicted by docking. mdpi.com

Following a docking study, an MD simulation is often performed to assess the stability of the predicted binding pose. The simulation places the protein-ligand complex in a simulated physiological environment (typically water and ions) and calculates the atomic movements over a set period, often nanoseconds to microseconds. mdpi.comfrontiersin.org

The stability of the complex is commonly evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation. mdpi.comresearchgate.net A stable, low-fluctuation RMSD value for the ligand suggests that it remains securely bound in the active site in the predicted pose. mdpi.com Conversely, a large and increasing RMSD might indicate that the binding pose is unstable and the ligand is dissociating. MD simulations also allow for the analysis of the persistence of key interactions, such as hydrogen bonds, revealing whether they are stable or transient over time. nih.gov

Table 2: Representative Metrics from a Hypothetical MD Simulation (Note: This table illustrates typical outputs from an MD simulation analysis and is not specific to this compound.)

| Metric | Description | Typical Value for a Stable Complex |

| Ligand RMSD | Root Mean Square Deviation of the ligand's heavy atoms from the initial docked pose. | < 2.0 Å |

| Protein Backbone RMSD | Root Mean Square Deviation of the protein's alpha-carbon atoms. | < 3.0 Å |

| Radius of Gyration (Rg) | A measure of the protein's overall compactness. | Stable, non-drifting value |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | > 50% for key interactions |

Proteins are not rigid structures; they are flexible and can change their shape. MD simulations are uniquely suited to study these conformational changes that can occur when a ligand binds. nih.govnih.gov This phenomenon, known as "induced fit," can be critical for biological activity. Simulations can show how the binding of a benzenesulfonamide derivative might cause subtle or significant rearrangements of the active site residues to achieve a more optimal fit. nih.gov Analyzing the trajectories from MD simulations can reveal how different domains or flexible loops of a protein move in response to ligand binding, which can be essential for understanding the mechanism of action, allosteric regulation, or drug resistance. dntb.gov.ua

Homology Modeling for Unresolved Protein Structures

To perform molecular docking or MD simulations, a three-dimensional structure of the target protein is required. While many protein structures have been determined experimentally (via X-ray crystallography or NMR spectroscopy), many others have not. When an experimental structure of a target protein is unavailable, a computational technique called homology modeling can be used to build a predictive model. chemrxiv.org

Homology modeling works on the principle that if two proteins share a similar amino acid sequence, they will have similar 3D structures. The process involves:

Template Identification: Finding one or more experimentally solved protein structures (templates) that have a high sequence similarity to the target protein (the query).

Sequence Alignment: Aligning the amino acid sequence of the query protein with the sequence of the template(s).

Model Building: Building a 3D model of the query protein by copying the coordinates of the aligned residues from the template structure. Loops and regions with poor alignment are modeled separately.

Model Refinement and Validation: The resulting model is then refined to correct any structural irregularities and validated using various computational tools to assess its quality and reliability.

Once a reliable homology model of a target protein is generated, it can be used in subsequent docking and molecular dynamics studies to investigate how benzenesulfonamide derivatives, including this compound, might interact with it. chemrxiv.org This approach is invaluable for structure-based drug design efforts against novel or less-studied biological targets.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intricate electronic structure of molecules. These methods are instrumental in predicting a wide range of molecular properties, from the distribution of electron density to the energies of molecular orbitals, which in turn govern a molecule's reactivity and interaction with biological targets.

Electronic Properties and Reactivity Prediction (e.g., DFT calculations)

For This compound , DFT calculations can elucidate key electronic properties that dictate its chemical behavior. By solving the Schrödinger equation for the molecule, albeit with approximations, DFT can map out the electron density distribution, highlighting regions that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with other chemical species.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the surface of the molecule, indicating regions of positive and negative potential. For This compound , the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and the fluorine atom, suggesting these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, particularly the one attached to the nitrogen of the sulfonamide group.

Table 1: Predicted Electronic Properties of this compound from Theoretical DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | Relates to electron-donating ability and susceptibility to oxidation. | |

| LUMO Energy | Relates to electron-accepting ability and susceptibility to reduction. | |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. | |

| Dipole Moment | Influences solubility and intermolecular interactions. | |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |

Note: Specific numerical values are placeholders as direct computational studies on this exact compound were not found in the public domain. The table illustrates the type of data generated from such calculations.

Understanding Reaction Mechanisms for Synthesis and Metabolism

Quantum chemical calculations are also pivotal in unraveling the intricate details of reaction mechanisms, both for the synthesis of a compound and for its metabolic transformation in the body. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

For the synthesis of This compound , which would likely involve the reaction of 2-fluorobenzenesulfonyl chloride with 2-methoxyethylamine (B85606), DFT calculations could be used to model the reaction pathway. This would help in understanding the energetics of the reaction, predicting the most likely mechanism (e.g., nucleophilic substitution at the sulfur atom), and potentially optimizing reaction conditions to improve yield and purity.

From a pharmacological perspective, understanding the metabolic fate of a drug candidate is critical. The cytochrome P450 (CYP) enzyme system is a major pathway for drug metabolism, often involving oxidation reactions. Quantum chemical calculations can be employed to predict the most likely sites of metabolism on the This compound molecule. By calculating the activation energies for the abstraction of hydrogen atoms or the epoxidation of aromatic rings, researchers can identify the "soft spots" in the molecule that are most susceptible to enzymatic attack. For instance, the methoxyethyl side chain and the fluorinated benzene ring would be key areas of investigation for potential metabolic transformations.

Preclinical Pharmacokinetic Property Prediction (excluding toxicity and explicit ADMET)

Computational methods play a significant role in the early stages of drug discovery by predicting the pharmacokinetic properties of new chemical entities. These predictions help in prioritizing compounds for further experimental testing and in guiding the design of molecules with more favorable drug-like properties.

Prediction of Metabolic Stability for Lead Optimization

Metabolic stability is a crucial parameter that influences the in vivo half-life and oral bioavailability of a drug. A compound that is too rapidly metabolized will be cleared from the body quickly, potentially requiring frequent dosing to maintain therapeutic concentrations. Conversely, a compound that is too metabolically stable might accumulate in the body, leading to potential safety concerns.

For This compound , computational models can be used to predict its metabolic stability. These models are often built using machine learning algorithms trained on large datasets of experimentally determined metabolic stability data. The models use various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural fingerprints, to predict the rate of metabolism by liver microsomes or other metabolic systems.

The insights gained from these predictions can guide the lead optimization process. If This compound were predicted to have poor metabolic stability, medicinal chemists could use this information to design structural modifications aimed at blocking the predicted sites of metabolism. For example, if a specific hydrogen atom is identified as being particularly labile to metabolic oxidation, it could be replaced with a more robust group, such as a fluorine atom or a methyl group, to enhance metabolic stability.

Table 2: In Silico Prediction of Preclinical Pharmacokinetic Properties for this compound

| Property | Predicted Value/Classification | Implication for Drug Development |

| Metabolic Stability (t½ in liver microsomes) | Influences in vivo half-life and dosing frequency. | |

| Plasma Protein Binding | Affects the fraction of free drug available to exert its effect. | |

| Blood-Brain Barrier Permeability | Determines potential for central nervous system activity. | |

| Intestinal Absorption | Predicts the extent of absorption after oral administration. |

Note: The values in this table are illustrative and represent the types of predictions that can be made using computational tools. Specific data for this compound would require dedicated in silico modeling.

Preclinical Biological Evaluation of 2 Fluoro N 2 Methoxyethyl Benzenesulfonamide and Its Derivatives

In Vitro Assays for Biological Activity

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular or molecular level. For the broader class of benzenesulfonamide (B165840) derivatives, a variety of in vitro evaluations have been conducted to assess their potential as therapeutic agents.

Enzymatic Inhibition Assays (e.g., Stopped-Flow CO2 Hydrase Assay)

Benzenesulfonamides are widely recognized as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov The inhibitory activity of novel benzenesulfonamide derivatives against various human (h) CA isoforms (e.g., hCA I, II, VII, IX, and XII) is a primary focus of research. nih.govnih.gov

A common method to determine the inhibitory constants (Kᵢ) is the stopped-flow CO₂ hydrase assay. This technique measures the enzyme's catalytic activity and how it is affected by the presence of an inhibitor. For instance, various benzenesulfonamide derivatives have been shown to inhibit different CA isoforms with potencies ranging from nanomolar to micromolar concentrations. nih.govnih.gov Some derivatives exhibit selectivity for tumor-associated isoforms like CA IX and XII over cytosolic isoforms CA I and II, which is a desirable characteristic for potential anticancer agents. nih.gov

While no data is available for 2-fluoro-N-(2-methoxyethyl)benzenesulfonamide, the general approach would involve testing its ability to inhibit a panel of CA isoforms to determine its potency and selectivity.

Cell-Based Functional Assays (e.g., CPE Assay, Anti-proliferative Assays, Fluorescent Assays for Channel Modulation)

Cell-based assays are crucial for understanding a compound's effect in a more biologically relevant context. For benzenesulfonamide derivatives, these assays have been used to explore their potential in oncology, virology, and neurology.

Anti-proliferative Assays: A significant number of benzenesulfonamide derivatives have been evaluated for their anti-proliferative activity against various cancer cell lines. nih.govmdpi.com For example, studies have demonstrated the ability of certain derivatives to inhibit the growth of breast cancer (MCF-7, MDA-MB-231), and melanoma cell lines. mdpi.comrsc.org The half-maximal inhibitory concentration (IC₅₀) is a key parameter measured in these assays. nih.gov

Cytopathic Effect (CPE) Assays: In the context of antiviral research, CPE assays are used to assess a compound's ability to protect cells from virus-induced damage. Benzenesulfonamide derivatives have been investigated for activity against viruses such as influenza and flaviviruses (Dengue, Zika). nih.govacs.orgnih.gov The effective concentration (EC₅₀) that protects 50% of the cells from the cytopathic effect is determined. nih.govacs.org

Fluorescent Assays for Channel Modulation: These assays are employed to study the effect of compounds on ion channels. A structurally similar compound, 4-fluoro-N-(2-methoxyphenyl) benzenesulfonamide, was shown to augment a somatostatin-induced fluorescent signal in a G protein-gated inward rectifier K+ (GIRK) channel assay. nih.gov Other benzenesulfonamides have been identified as blockers of voltage-gated potassium channels like Kᵥ3.1, with their activity measured using techniques like whole-cell patch-clamp. nih.gov

No specific data from these types of cell-based assays are available for this compound.

Receptor and Protein Binding Affinity Studies (e.g., Radioligand Binding, SPR)

To identify the molecular target of a compound and quantify its binding affinity, various biophysical techniques are used.

Surface Plasmon Resonance (SPR): This technique can be used to confirm the direct binding of a compound to its target protein. For example, SPR studies have confirmed that certain benzenesulfonamide-containing phenylalanine derivatives bind to the HIV-1 capsid protein (CA). acs.org

Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand. While no specific examples were found for benzenesulfonamide derivatives in the provided context, this is a standard method for receptor affinity determination.

There is no publicly available information on receptor or protein binding affinity studies for this compound.

In Vivo Preclinical Models for Efficacy Assessment (Excluding Human Trials)

After demonstrating promising in vitro activity, compounds are advanced to in vivo models to assess their efficacy in a whole-organism setting.

Relevant Animal Models for Disease States (e.g., Infectious Disease Models, Cancer Models)

The choice of animal model depends on the therapeutic area of interest.

Infectious Disease Models: For antiviral research, mouse models of Dengue or Zika virus infection are used. Efficacy is assessed by measuring parameters like viremia levels and animal survival time. nih.govacs.org

Cancer Models: In oncology, xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used. The anti-tumor efficacy of a compound is evaluated by monitoring tumor growth over time.

Neurological Disease Models: For conditions like epilepsy, models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure models in rodents are employed to evaluate the anticonvulsant activity of compounds. nih.gov

No in vivo efficacy data for this compound in any animal model of disease has been reported in the available literature.

Assessment of Target Engagement in Preclinical Models

Demonstrating that a compound interacts with its intended target in a living animal is a critical step in preclinical development. This can be achieved through various methods, such as measuring downstream biomarkers or using advanced imaging techniques. No studies assessing the target engagement of this compound in preclinical models were found.

Advanced Methodological Considerations and Future Research Directions

Integrated Approaches in Design, Synthesis, and Biological Screening

Modern drug discovery has moved beyond linear, sequential processes towards a more integrated and parallelized approach. For benzenesulfonamide-based drug candidates, this involves the seamless combination of computational design, innovative synthesis, and high-throughput biological evaluation.

Computational and In Silico Design: The process often begins with in silico methods, such as molecular docking and molecular dynamics simulations, to predict how novel benzenesulfonamide (B165840) derivatives will interact with a biological target. nih.gov These computational tools help prioritize compounds for synthesis, saving time and resources.

Innovative Synthesis: Synthetic strategies are evolving to rapidly generate diverse libraries of benzenesulfonamide derivatives. Techniques like multicomponent reactions and parallel synthesis allow for the efficient creation of numerous analogs for screening. mdpi.com

High-Throughput and Fragment-Based Screening: Biological evaluation is accelerated using high-throughput screening (HTS) to test large compound libraries for activity. A more refined strategy is fragment-based drug discovery (FBDD), where small, simple molecules ("fragments") containing the benzenesulfonamide core are screened for weak binding to the target. nih.govnih.gov Biophysical techniques like Differential Scanning Fluorimetry (DSF) can effectively identify these initial hits, which are then elaborated into more potent leads. nih.gov

This integrated workflow creates a rapid and iterative cycle of design, synthesis, and testing, significantly accelerating the identification of promising new therapeutic agents.

Development of Highly Selective Modulators for Specific Biological Pathways

A significant challenge in drug development is achieving selectivity for a specific biological target to maximize efficacy and minimize off-target side effects. The benzenesulfonamide scaffold is known to inhibit broad enzyme families, such as carbonic anhydrases (CAs) and kinases. nih.govnih.gov Consequently, a major research focus is the design of derivatives that can selectively modulate a single enzyme isoform or biological pathway. nih.gov

For instance, researchers have successfully developed benzenesulfonamide-based inhibitors that are highly selective for tumor-associated carbonic anhydrase isoforms (CA IX and XII) over the more ubiquitous CA I and II isoforms. rsc.orgrsc.org This selectivity is crucial for developing anticancer therapies that target the tumor microenvironment with minimal disruption to normal physiological processes. Similarly, selective inhibitors have been designed for specific voltage-gated sodium channels (Nav1.7) for pain management and for CA isoforms implicated in epileptogenesis (hCA II and VII), leading to effective anticonvulsant action without broad systemic side effects. nih.govnih.gov Achieving this level of precision is a key objective for future research into benzenesulfonamide chemotypes.

Application of Advanced Spectroscopic and Structural Biology Techniques for Deeper Mechanistic Insights

A profound understanding of how a drug molecule binds to its target at an atomic level is fundamental to rational design. Advanced analytical techniques are indispensable for elucidating these mechanistic details for benzenesulfonamide inhibitors.

Structural Biology: X-ray crystallography provides high-resolution, three-dimensional snapshots of benzenesulfonamide derivatives bound within the active site of their target proteins. nih.gov These crystal structures reveal the precise orientation of the inhibitor and the key interactions (e.g., hydrogen bonds, van der Waals forces) that determine binding affinity and selectivity. mkjc.innih.gov

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and dynamics of both the compound and the target protein in solution. Spectrophotometric and calorimetric methods, such as Isothermal Titration Calorimetry (ITC), are used to precisely measure the thermodynamic parameters (enthalpy and entropy) of the binding interaction, offering a deeper understanding of the forces driving complex formation. researchgate.netsemanticscholar.org

Computational Chemistry: These experimental techniques are often complemented by computational methods like Density Functional Theory (DFT) calculations, which can analyze the electronic properties and reactivity of the molecule itself. mkjc.in

The integration of these techniques provides a comprehensive picture of the structure-thermodynamics correlation, enabling more accurate and predictive drug design. researchgate.net

Exploration of New Therapeutic Applications for Benzenesulfonamide Scaffolds

The chemical versatility of the benzenesulfonamide scaffold ensures its continued relevance across a wide spectrum of diseases. nih.govcitedrive.comresearchgate.net While its role in established areas like cancer and infectious disease is well-known, researchers are actively exploring novel therapeutic applications.

Recent studies have demonstrated the potential of benzenesulfonamide derivatives in new and emerging areas. For example, specific derivatives have been identified as potent inhibitors of influenza hemagglutinin, preventing the virus from fusing with host cells and thus acting as novel anti-influenza agents. nih.gov Other research has explored their use as anticonvulsant agents, cytotoxic agents for cancer, and modulators of cardiovascular function. nih.govnih.govcerradopub.com.br The scaffold is even being investigated for non-medical applications, such as the development of new insecticides targeting V-ATPase in agricultural pests. nih.gov This adaptability suggests that the benzenesulfonamide scaffold will continue to be a fruitful starting point for discovering modulators of novel biological targets and treatments for a wide range of future medical challenges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-fluoro-N-(2-methoxyethyl)benzenesulfonamide?

- Methodology : Synthesis typically involves multi-step reactions, starting with sulfonylation of a benzene derivative followed by nucleophilic substitution. Key steps include:

- Sulfonylation : Reacting 2-fluorobenzenesulfonyl chloride with 2-methoxyethylamine in anhydrous dichloromethane (DCM) at 0–5°C .

- Workup : Neutralize excess HCl with triethylamine (TEA) to prevent side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >85% purity .

- Optimization : Use high-purity solvents (e.g., DCM, DMF) and maintain temperatures below 10°C during exothermic steps to minimize decomposition .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify methoxyethyl (-OCH2CH2OCH3) protons at δ 3.2–3.5 ppm and aromatic fluorine coupling (J = 8–10 Hz) .

- ¹³C NMR : Confirm sulfonamide linkage (C-SO2-N) at ~110–115 ppm .

Q. What are the primary biological activities reported for this compound?

- Key Findings :

| Activity | Model System | IC50/EC50 | Mechanism | Reference |

|---|---|---|---|---|

| Anticancer | HeLa cells | 15 µM | Mitochondrial apoptosis | |

| Antimicrobial | E. coli | 8 µg/mL | Membrane disruption | |

| 5-HT6/7R Antagonism | In vitro binding | 0.070 mM | Dual receptor inhibition |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values across assays?

- Case Study : Discrepancies in antimicrobial IC50 values (e.g., 8 µg/mL vs. 12 µg/mL in similar strains) may arise from:

- Assay Variability : Differences in broth microdilution (CLSI vs. EUCAST protocols) .

- Compound Stability : Degradation in aqueous media (e.g., hydrolysis of sulfonamide at pH >7) .

- Resolution :

- Standardize protocols (e.g., Mueller-Hinton broth, 37°C, 18–24 hrs).

- Validate compound stability via HPLC pre-/post-assay .

Q. What strategies enhance selectivity for 5-HT6/7 receptors over other CNS targets?

- Structural Modifications :

- Linker Optimization : Shortening the methoxyethyl chain reduces off-target binding to NMDA receptors (e.g., from 0.070 mM to 0.025 mM for 5-HT6R) .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF3) on the benzene ring improves receptor affinity by 1.5-fold .

- Computational Modeling : Docking studies (AutoDock Vina) suggest hydrophobic interactions with Phe6.55 and Tyr7.43 in 5-HT6R’s binding pocket .

Q. How can reaction mechanisms be elucidated for sulfonamide derivatives?

- Techniques :

- Kinetic Isotope Effects (KIE) : Compare rates of H/D exchange in methoxyethylamine to confirm nucleophilic attack as the rate-limiting step .

- DFT Calculations : Analyze transition states (B3LYP/6-311++G(d,p)) for sulfonylation, showing a 25 kcal/mol barrier for SO2-N bond formation .

- Contradictions : Some studies propose a radical intermediate in polar solvents, but experimental evidence (EPR spectroscopy) is inconclusive .

Q. What in silico tools predict structure-activity relationships (SAR) for analogs?

- Methods :

- QSAR Modeling : Use MOE or Schrödinger to correlate logP values (1.8–2.5) with antimicrobial activity (R² = 0.89) .

- Pharmacophore Mapping : Identify critical features: sulfonamide group, fluoro substituent, and methoxyethyl chain length .

- Validation : Synthesize top-scoring virtual hits (e.g., 2-fluoro-N-(3-methoxypropyl) analog) and test in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.